

Spectroscopic Profile of 5-Fluoro-2-oxoindoline: A Technical Guide

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Compound of Interest

Compound Name: 5-Fluoro-2-oxoindoline

Cat. No.: B020390

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Fluoro-2-oxoindoline** (CAS No: 56341-41-4), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for **5-Fluoro-2-oxoindoline** is summarized below. This information is critical for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1 ¹H NMR Data

The ¹H NMR spectrum of **5-Fluoro-2-oxoindoline** was recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.36	s	1H	NH
7.08 - 7.10	m	1H	Ar-H (C7-H)
6.96 - 7.01	m	1H	Ar-H (C4-H)
6.76 - 6.79	m	1H	Ar-H (C6-H)
3.49	s	2H	CH ₂

1.1.2 ¹³C NMR Data

Explicit experimental ¹³C NMR data for **5-Fluoro-2-oxoindoline** is not readily available in the surveyed literature. However, expected chemical shift ranges can be estimated based on the functional groups present in the molecule.[\[1\]](#)[\[2\]](#)

Carbon Atom	Expected Chemical Shift (δ) ppm Range	Rationale
C=O (C2)	170 - 185	Lactam carbonyl carbon. [1]
C-F (C5)	155 - 165 (d, ¹ JCF \approx 240 Hz)	Aromatic carbon directly bonded to fluorine.
Ar-C (quaternary)	125 - 150	Quaternary aromatic carbons.
Ar-CH	110 - 140	Protonated aromatic carbons.
CH ₂ (C3)	30 - 40	Aliphatic methylene carbon adjacent to a carbonyl and an aromatic ring.

Infrared (IR) Spectroscopy

Specific experimental FT-IR peak data is not detailed in the available literature. The expected absorption frequencies are based on standard IR correlation tables for the functional groups in **5-Fluoro-2-oxoindoline**.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Functional Group	Vibration Mode	Expected Absorption Range (cm ⁻¹)	Intensity
N-H	Stretch	3300 - 3100	Medium, Broad
Aromatic C-H	Stretch	3100 - 3000	Medium
Aliphatic C-H (CH ₂)	Stretch	2950 - 2850	Medium
C=O (Lactam)	Stretch	~1710	Strong
Aromatic C=C	Stretch	1620 - 1450	Medium to Weak
C-N	Stretch	1350 - 1250	Medium
C-F	Stretch	1250 - 1000	Strong

Mass Spectrometry (MS)

The mass spectrometry data for **5-Fluoro-2-oxoindoline** is based on its molecular formula, C₈H₆FNO, with a molecular weight of 151.14 g/mol .

m/z Value	Interpretation
151	[M] ⁺ , Molecular ion
123	[M-CO] ⁺ , Loss of carbon monoxide

Note: A detailed experimental fragmentation pattern is not available in the surveyed literature. The loss of CO is a common fragmentation pathway for oxindoles.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **5-Fluoro-2-oxoindoline**.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **5-Fluoro-2-oxoindoline**.

Instrumentation:

- NMR Spectrometer: 400 MHz or higher field strength
- NMR Tubes: 5 mm diameter
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
- Internal Standard: Tetramethylsilane (TMS)

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **5-Fluoro-2-oxoindoline** in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
- Transfer to NMR Tube: Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- ¹³C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
- A higher number of scans will be required due to the low natural abundance of ^{13}C (typically several hundred to thousands of scans).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra correctly.
 - Reference the spectra to the TMS signal at 0.00 ppm for ^1H and ^{13}C .
 - Integrate the peaks in the ^1H spectrum.
 - Identify the chemical shifts and multiplicities of all signals.

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **5-Fluoro-2-oxoindoline**.

Instrumentation:

- FT-IR Spectrometer
- ATR accessory with a diamond or germanium crystal

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

- Sample Analysis:
 - Place a small amount of powdered **5-Fluoro-2-oxoindoline** onto the center of the ATR crystal.
 - Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm^{-1} .
- Data Processing:
 - The software will automatically perform a background correction.
 - Identify the wavenumbers (cm^{-1}) of the major absorption bands.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of **5-Fluoro-2-oxoindoline**.

Instrumentation:

- Mass Spectrometer: Electrospray Ionization (ESI) or Electron Ionization (EI) source coupled with a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

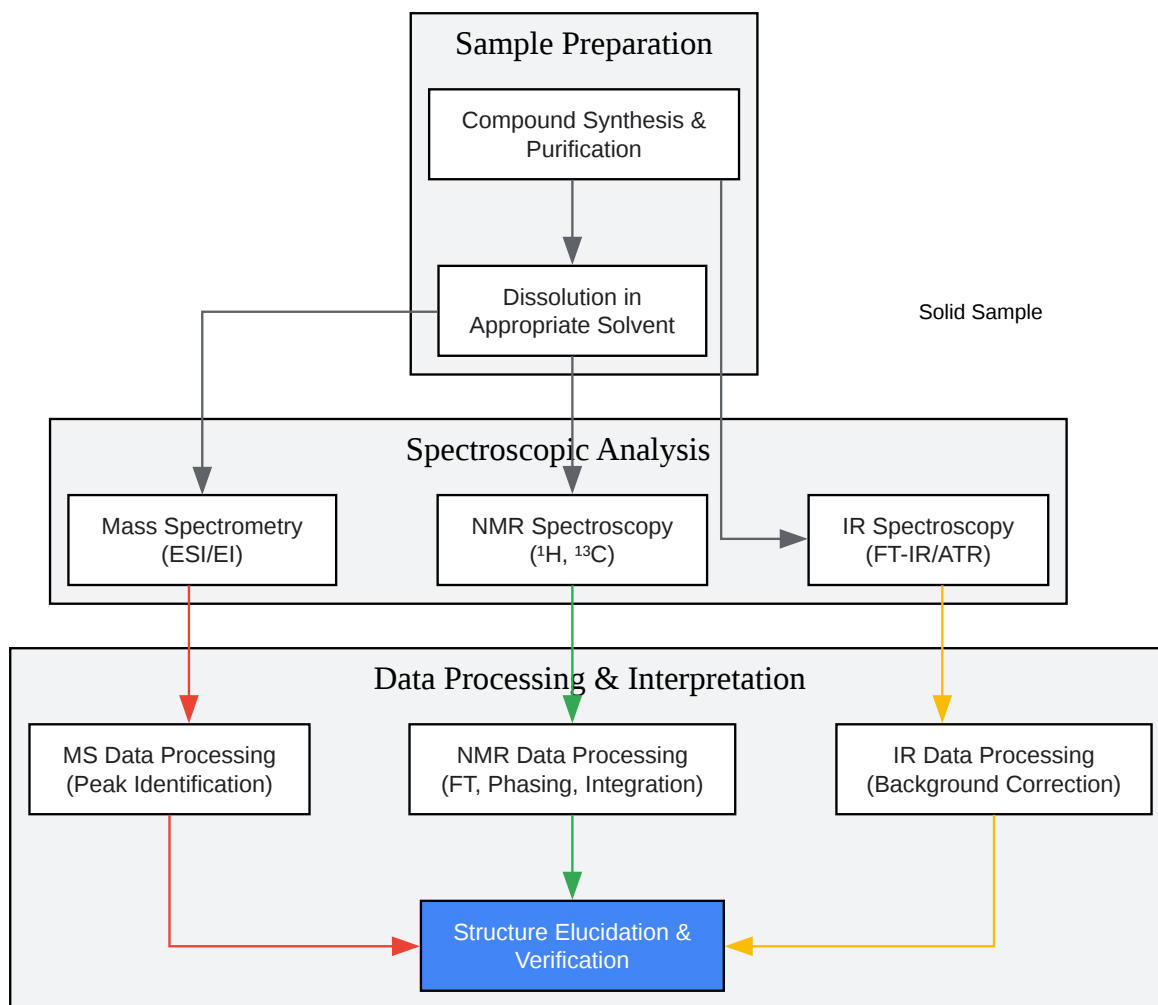
Procedure (ESI-MS):

- Sample Preparation: Prepare a dilute solution of **5-Fluoro-2-oxoindoline** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) using a syringe pump.
- MS Acquisition:
 - Acquire the mass spectrum in positive or negative ion mode.

- Set the mass range to scan for the expected molecular ion (e.g., m/z 50-300).
- Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature) to maximize the signal of the molecular ion.
- Data Analysis:
 - Identify the m/z of the molecular ion peak ($[M+H]^+$ or $[M-H]^-$).
 - If fragmentation is observed, identify the m/z of the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Fluoro-2-oxoindoline**.



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Caption: Workflow for Spectroscopic Analysis of **5-Fluoro-2-oxoindoline**.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5-Fluoroindole-2-carboxylic acid(399-76-8) ¹³C NMR [m.chemicalbook.com]
- 4. uni-saarland.de [uni-saarland.de]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
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